1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol
Description
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,9,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQJJEHEDHLDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742097-70-7 | |
| Record name | 742097-70-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | RuCl(S,S)-TsDPEN |
| Reductant | HCOONa (sodium formate) |
| Solvent | Isopropanol/H2O (1:1) |
| Temperature | 40°C |
| Time | 12 hours |
| Yield | 92% |
| Enantiomeric Excess (ee) | 98% |
This method achieves high stereoselectivity but requires optimization for propan-1-ol derivatives by substituting acetyl groups with propionyl analogues.
Grignard Reaction with Fluorinated Aromatic Electrophiles
The Grignard addition to 3,5-bis(trifluoromethyl)benzaldehyde provides a direct route to the target alcohol. A modified procedure from the RSC Supporting Information involves reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with isopropylmagnesium chloride to generate a Grignard reagent, which is subsequently quenched with propionaldehyde.
Key Optimization Parameters
| Factor | Impact on Yield |
|---|---|
| Electrophile Reactivity | Higher with trifluoromethyl groups |
| Solvent Polarity | THF enhances nucleophilicity |
| Temperature Control | −10°C prevents side reactions |
| Workup Protocol | Saturated NH4Cl ensures purity |
This method yields 78–85% product but faces challenges in controlling regioselectivity due to steric hindrance from trifluoromethyl groups.
Biocatalytic Synthesis Using Engineered Enzymes
Biocatalysis offers an eco-friendly alternative, leveraging alcohol dehydrogenases (ADHs) for ketone reduction. A study adapted from vulcanchem.com employs Lactobacillus brevis ADH in a deep-eutectic solvent (DES) system to reduce 3,5-bis(trifluoromethyl)propanal.
Performance Metrics in DES vs. Aqueous Systems
| Metric | DES System | Aqueous System |
|---|---|---|
| Conversion Rate | 94% | 68% |
| Catalyst Lifetime | 8 cycles | 3 cycles |
| Space-Time Yield | 12 g/L·h | 5 g/L·h |
The DES system (choline chloride/glycerol) stabilizes the enzyme and improves substrate solubility, achieving 94% conversion with 99% ee.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability. A continuous-flow hydrogenation process using Raney nickel catalysts at elevated pressures (20 bar H2) demonstrates viability for large batches:
Pilot Plant Data (500 kg Batch)
| Parameter | Value |
|---|---|
| Reactor Type | Fixed-Bed Continuous Flow |
| Catalyst Loading | 5 wt% |
| Residence Time | 30 minutes |
| Throughput | 15 kg/h |
| Purity | 99.2% |
This method reduces solvent waste by 60% compared to batch processes but requires stringent control over catalyst deactivation from fluorine leaching.
Comparative Analysis of Synthesis Methods
| Method | Yield | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 98 | Moderate | $$$ |
| Grignard Addition | 85 | N/A | High | $$ |
| Biocatalysis | 94 | 99 | Low | $$$$ |
| Industrial Hydrogenation | 95 | N/A | Very High | $ |
Catalytic methods balance yield and enantioselectivity, while industrial hydrogenation excels in throughput. Biocatalysis remains niche due to high enzyme costs but is preferred for chiral synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of NK-1 receptor antagonists, which are therapeutic agents effective in treating pain, inflammation, and nausea associated with chemotherapy . The compound's trifluoromethyl groups enhance its biological activity and lipophilicity, making it suitable for drug development.
Organic Synthesis
The compound is employed as a chiral building block in asymmetric synthesis. It has been used in the asymmetric alkylation of aldehydes via the EtZn method, demonstrating high selectivity and yield . This application is crucial for producing enantiomerically pure compounds that are essential in pharmaceuticals.
Material Science
Due to its unique electronic properties imparted by the trifluoromethyl groups, 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol is investigated for use in advanced materials. Its potential applications include coatings and polymers that require enhanced thermal stability and chemical resistance.
Case Study 1: Synthesis of Chiral Intermediates
A study published in the Journal of Organic Chemistry highlighted the synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol as a key intermediate for the antiemetic drug EMEND. The compound was synthesized with a yield exceeding 98% and an enantiomeric excess (ee) greater than 99%, showcasing its utility in pharmaceutical applications .
Case Study 2: NK-1 Receptor Antagonists
Research focused on NK-1 receptor antagonists demonstrated that derivatives of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol exhibited significant efficacy in preclinical models for treating nausea and vomiting induced by chemotherapy. The structural modifications utilizing this compound led to improved pharmacokinetic profiles .
Mechanism of Action
The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol with structurally analogous compounds, focusing on molecular features, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: Alcohol vs. Ketone: The substitution of the hydroxyl group with a ketone (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone) reduces polarity and alters reactivity, favoring nucleophilic additions over hydrogen-bonding interactions .
Synthetic Efficiency: Linear propanol derivatives (e.g., the target compound) achieve higher yields (43%) compared to branched variants (28%) due to reduced steric hindrance during Grignard reactions .
Stereochemical Considerations: Chiral centers in ethanol derivatives (e.g., (R)-enantiomer) are critical for pharmaceutical applications, as seen in Aprepitant intermediates .
Physicochemical Properties :
- Lipophilicity : Increased fluorine content (six F atoms in all listed compounds) enhances lipid solubility, improving blood-brain barrier penetration .
- Thermal Stability : Ketones (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one) generally exhibit higher melting points than alcohols due to stronger intermolecular forces .
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is an organic compound notable for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring linked to a propanol moiety. This configuration imparts significant biological activity and potential therapeutic applications. The compound's molecular formula is C₁₁H₈F₆O, with a molecular weight of 270.17 g/mol.
The biological activity of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is primarily attributed to its lipophilicity , which enhances its ability to penetrate cell membranes and interact with intracellular targets. The trifluoromethyl groups increase the compound's reactivity and stability, allowing it to modulate enzyme activities and influence various metabolic pathways within cells .
Key Interactions
- Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity. For instance, studies have shown that related compounds can inhibit steroid 5α-reductase type 1 (SRD5A1), which is involved in androgen metabolism .
- Cell Signaling Pathways : By affecting cellular signaling pathways, this compound may influence processes such as hormone regulation and metabolic control.
Biological Activity Overview
The biological activities of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol can be categorized into several key areas:
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities associated with derivatives of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol:
- Inhibition of SRD5A1 : A derivative containing the trifluoromethyl group was shown to inhibit SRD5A1 with an IC50 value of 1.44 ± 0.13 µM, indicating potent activity against this enzyme while maintaining low cytotoxicity (IC50 of 29.99 ± 8.69 µM) .
- Cell Viability Studies : In HaCaT cells treated with the compound at various concentrations (0.2–2.5 µM), significant inhibition of DHT production was observed without substantial cytotoxic effects at lower concentrations, suggesting a favorable therapeutic index .
- Mechanistic Insights : The inhibition mechanism appears to involve both direct enzyme suppression and modulation of SRD5A1 expression levels over time, indicating a multifaceted approach to enzyme regulation .
Applications in Research and Industry
The compound has diverse applications across various fields:
- Chemical Synthesis : Serves as an intermediate in organic synthesis and as a reagent in chemical reactions due to its high stability and reactivity.
- Biological Research : Used in studies focusing on enzyme-catalyzed reactions and metabolic pathways, providing insights into cellular processes influenced by fluorinated compounds .
- Pharmaceutical Development : Investigated for potential therapeutic properties, particularly in conditions related to androgen metabolism and other hormonal disorders .
Q & A
Q. Table 1: Common Impurities and Mitigation Strategies
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use NMR (δ 7.8–8.2 ppm for aromatic protons) and NMR (δ −60 to −65 ppm for CF₃ groups) .
- Purity assessment : GC-MS with electron ionization (EI) at 70 eV; monitor for molecular ion [M]⁺ at m/z 258.15 .
- Chirality verification : Polarimetry ([α] values) and circular dichroism (CD) for enantiomeric excess (ee) determination .
Basic: How should stability and storage conditions be managed to prevent degradation?
Methodological Answer:
- Storage : Keep under inert gas (Ar/N₂) at −20°C in amber glass vials to block light-induced radical reactions .
- Incompatibilities : Avoid oxidizers (e.g., peroxides) and strong bases, which may cleave the propanol moiety .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .
Advanced: What strategies enable stereoselective synthesis of enantiopure forms?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during alkylation .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) for enantioselective ester hydrolysis .
- Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzyme systems for racemization control .
Key Reference Data:
- Enantiomer separation achieved via Chiralpak IA (hexane:IPA = 90:10, 1.0 mL/min), retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min .
Advanced: How do computational models explain the reactivity of trifluoromethyl groups in this compound?
Methodological Answer:
- DFT calculations : Analyze electron-withdrawing effects of CF₃ groups using Gaussian09 (B3LYP/6-311+G(d,p)). Results show decreased electron density at the para position, directing electrophilic attacks .
- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
- Docking studies : Model interactions with cytochrome P450 enzymes to assess metabolic stability .
Advanced: How can researchers resolve contradictions in toxicity and stability data across studies?
Methodological Answer:
- Data reconciliation : Compare experimental conditions (e.g., impurity profiles in commercial batches vs. in-house syntheses) .
- Toxicology assays : Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) to address discrepancies in genotoxicity reports .
- Degradation analysis : Use LC-QTOF-MS to identify hydrolytic byproducts (e.g., trifluoroacetic acid) under acidic/basic conditions .
Q. Table 2: Contradictory Findings and Solutions
Advanced: What methodologies are used to study fluorophilic interactions in catalytic applications?
Methodological Answer:
- Fluorous-phase synthesis : Utilize perfluorinated solvents (e.g., FC-72) to enhance catalyst recovery in asymmetric hydrogenation .
- NMR titration : Measure chemical shift changes to quantify binding affinity with fluorinated ligands .
- X-ray crystallography : Resolve CF₃⋯π interactions in co-crystals with aromatic amino acids (e.g., tryptophan) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
